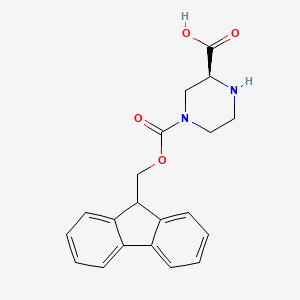

4-Fmoc-Piperazine-2-(S)-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fmoc-Piperazine-2-(S)-carboxylic acid is a chemical compound used primarily in the field of organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis to protect the amine group of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fmoc-Piperazine-2-(S)-carboxylic acid typically involves the protection of the piperazine ring followed by the introduction of the Fmoc group. One common method involves the reaction of piperazine with a suitable carboxylating agent to introduce the carboxylic acid group. This is followed by the protection of the secondary amine with the Fmoc group under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fmoc-Piperazine-2-(S)-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions to reveal the free amine group, which can then participate in further reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds, a key step in peptide synthesis.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid group for coupling reactions.

Major Products

Fmoc Removal: The major product is the free amine derivative of piperazine.

Coupling Reactions: The major products are amide bonds formed between the carboxylic acid group of this compound and the amine group of another molecule.

Scientific Research Applications

4-Fmoc-Piperazine-2-(S)-carboxylic acid is widely used in scientific research, particularly in:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Fmoc-Piperazine-2-(S)-carboxylic acid primarily involves its role as a building block in chemical synthesis. The Fmoc group protects the amine group during synthesis, preventing unwanted side reactions. Once the desired synthesis steps are completed, the Fmoc group can be removed to reveal the free amine group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

1-Boc-4-Fmoc-piperazine-2-acetic acid: Similar in structure but with a Boc (tert-butyloxycarbonyl) protective group instead of a carboxylic acid group.

4-Fmoc-Piperazine-2-carboxamide: Similar but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

4-Fmoc-Piperazine-2-(S)-carboxylic acid is unique due to its specific combination of the Fmoc protective group and the carboxylic acid functional group. This combination makes it particularly useful in peptide synthesis, where the Fmoc group protects the amine group during coupling reactions, and the carboxylic acid group allows for the formation of amide bonds.

Biological Activity

4-Fmoc-Piperazine-2-(S)-carboxylic acid is a compound that has garnered significant attention in the fields of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₁₅N₂O₄

- Molecular Weight : 253.27 g/mol

- CAS Number : 1217628-46-0

These properties make it a versatile building block in organic synthesis, particularly for peptide synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is primarily studied for its role in modulating neurotransmitter systems and as a potential inhibitor of specific receptors.

Target Receptors

- Serotonin Receptors : Compounds similar to piperazine derivatives have shown affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptors : The modulation of dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its applications include:

- Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS) to create complex peptides with specific biological functions .

- Drug Development : Investigated for its potential as a drug candidate targeting neurological and psychiatric conditions due to its ability to modify piperazine derivatives .

Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of piperazine derivatives, including this compound, in animal models. The results indicated that these compounds exhibited significant reductions in depressive behaviors, suggesting their potential as novel antidepressants .

Study 2: Anticancer Properties

Research has shown that piperazine derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOLCRCKMWZCB-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.